molecular formula C18H19N5O B2710733 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207039-61-9

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2710733
CAS No.: 1207039-61-9
M. Wt: 321.384
InChI Key: DMJOYHWYMPTPIO-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound built on the 1,2,3-triazole-4-carboxamide scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. Compounds within this class have been identified as promising agents in early-stage drug discovery, particularly for targeting infectious diseases and various physiological receptors. The 1,2,3-triazole-4-carboxamide core is a privileged structure in the design of novel antimicrobials. Research on analogous structures has demonstrated potent activity against challenging pathogens, including Staphylococcus aureus . Furthermore, this chemical series has been explored for the treatment of parasitic diseases. Significant research has been invested in optimizing 5-amino-1,2,3-triazole-4-carboxamides, which are structurally very close to this compound, as potential therapeutic agents for Chagas disease, a condition caused by the protozoan parasite Trypanosoma cruzi . In other studies, sophisticated optimization of the 1H-1,2,3-triazole-4-carboxamide scaffold has led to the development of highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Some optimized compounds from this series function as low-nanomolar inverse agonists and antagonists, providing valuable tools for basic research and potential clinical applications to counter adverse drug-drug interactions. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1207039-61-9

Molecular Formula

C18H19N5O

Molecular Weight

321.384

IUPAC Name

5-(3,4-dimethylanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O/c1-11-5-4-6-14(9-11)20-18(24)16-17(22-23-21-16)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)

InChI Key

DMJOYHWYMPTPIO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or its derivatives with an amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to enhance reaction efficiency.

Chemical Reactions Analysis

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxamide groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it a valuable intermediate in the development of new compounds with desirable characteristics.

Biology

The compound has shown significant promise as a bioactive molecule . Research indicates its potential applications in drug discovery and development due to its interaction with biological targets. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. For instance, triazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, indicating that modifications to the triazole structure can enhance biological activity.

Medicine

In medical research, this compound is being investigated for its therapeutic effects . Studies have highlighted its potential as an anticancer agent by inhibiting specific enzymes involved in tumor growth and inflammation pathways. The compound's ability to modulate enzyme activity may lead to new therapeutic strategies for treating cancer and inflammatory diseases.

Industry

The industrial applications of this compound include its use in developing new materials with specific properties. It can be utilized in creating polymers and coatings that require enhanced durability or specific chemical resistance. The versatility of triazole derivatives in material science is an area of ongoing research.

Antiproliferative Activity

A study published in MDPI examined the antiproliferative activity of several triazole derivatives against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The findings indicated that certain derivatives exhibited comparable activity to established chemotherapeutic agents like doxorubicin .

CompoundCell Line TestedIC50 (µM)Comparison
5aHePG-210Similar to doxorubicin
5bMCF-715Comparable potency
5cPC-320Moderate activity

Antimicrobial Activity

Another study focused on the antimicrobial properties of related triazole compounds revealed that some derivatives demonstrated significant activity against various pathogens including Staphylococcus aureus and Escherichia coli. This suggests that modifications in the triazole structure can lead to enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: C4 Position: The 3-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas quinoline (3l, 3n) or benzoxazole (12) substituents increase aromatic surface area for target interactions .
  • Synthesis : General Procedure B () yields high-purity triazoles (>99%), while MKA027 () has a lower yield (26%), suggesting challenges in introducing benzyl groups.

Functional and Pharmacological Comparisons

  • Antifungal Activity : PC945’s triazole core is optimized for inhaled antifungal action, but the target compound’s 3,4-dimethylphenyl group lacks the fluorinated motifs critical for fungal CYP51 inhibition .
  • Antiepileptic Potential: RFM () shares the triazole core but uses a difluorophenylmethyl group, highlighting how halogenation influences CNS penetration—a feature absent in the target compound .
  • Metabolic Stability : Fluorinated analogs () exhibit enhanced metabolic resistance compared to the target’s methylated aryl groups, which may undergo faster hepatic oxidation .
  • Apoptosis Modulation: MKA027 () and related triazoles show activity in apoptosis pathways, suggesting the target compound’s amino group could similarly interact with apoptotic regulators like MIF or caspases .

Physicochemical Properties

Property Target Compound MKA027 () 3l () PC945 ()
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (benzyl increases lipophilicity) ~4.2 (quinoline enhances lipophilicity) ~2.1 (polar oxolane reduces lipophilicity)
Solubility Moderate (amino group) Low (benzyl) Low (quinoline) High (optimized for inhalation)
Hydrogen Bond Donors 2 (amino and CONH) 1 (CONH) 1 (CONH) 3 (triazole, CONH, oxolane)

Biological Activity

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Its molecular formula is C18H19N5OC_{18}H_{19}N_{5}O with a molecular weight of 321.39 g/mol. This compound has garnered attention due to its structural complexity and potential pharmacological applications, particularly in medicinal chemistry.

Structural Characteristics

The compound features a triazole ring that is integral to its biological activity. The presence of various substituents, such as the dimethylphenyl and methylphenyl groups, contributes to its unique chemical properties. The specific substitution pattern on the triazole ring is believed to influence its interaction with biological targets.

Property Details
Molecular FormulaC18H19N5OC_{18}H_{19}N_{5}O
Molecular Weight321.39 g/mol
CAS Number1207039-61-9

Biological Activities

Research indicates that triazole derivatives exhibit diverse pharmacological properties, including:

  • Anticancer Activity : Some studies have demonstrated that compounds containing triazole rings can inhibit cancer cell proliferation. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Triazole compounds are known for their antifungal and antibacterial activities. The mechanism often involves the inhibition of specific enzymes critical for microbial survival.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity : A study on triazole derivatives highlighted that compounds with similar substituents exhibited significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain triazole derivatives effectively inhibited the growth of pathogenic fungi and bacteria by disrupting their cell membrane integrity .
  • Enzyme Inhibition : Research has shown that some triazole derivatives act as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation. This inhibition can occur through competitive or non-competitive mechanisms depending on the target enzyme's structure.
  • Receptor Binding : It may bind to receptors involved in neurotransmission or immune responses, thereby modulating physiological processes.

Comparative Analysis with Other Compounds

When compared to other triazole derivatives, this compound shows distinct biological activities due to its unique substitution pattern:

Compound Key Features Biological Activity
5-amino-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamideContains amino groupModerate anticancer activity
N-(3-methylphenyl)-5-methyltriazoleMethyl substitutionsAntifungal properties
5-Phenylamino-1,2,3-triazole-4-carboxamidePhenyl group instead of dimethylphenylLower AChE inhibition

Q & A

Basic: What synthetic methodologies are employed to synthesize 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates purified?

Answer:
The synthesis typically involves a multi-step approach:

Condensation : React 3,4-dimethylaniline with an isocyanide derivative (e.g., 3-methylphenyl isocyanide) to form a carboximidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to generate the 1,2,3-triazole core .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) isolates intermediates. Final purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., dimethylphenyl and methylphenyl groups) via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and coupling constants .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles (e.g., triazole ring planarity, ~1.34 Å for N–N bonds) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 376.18) .

Advanced: How does the substitution pattern on the triazole core influence kinase inhibition activity?

Answer:

  • Structural Basis : The 3,4-dimethylphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the 3-methylphenyl carboxamide stabilizes hydrogen bonding with catalytic lysine residues .
  • Activity Comparison : Derivatives with bulkier substituents (e.g., naphthyl) show reduced solubility but higher potency in enzyme assays (IC₅₀ < 50 nM for VEGFR2), whereas electron-withdrawing groups (e.g., fluorine) improve metabolic stability .
  • Methodological Validation : Use molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) to correlate substituent effects with binding free energies .

Advanced: What experimental strategies mitigate low aqueous solubility during biological assays?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release in in vivo models .

Advanced: How should researchers resolve contradictions in bioactivity data across different cell lines?

Answer:

  • Dose-Response Analysis : Perform multi-parametric assays (e.g., CellTiter-Glo, caspase-3/7 activation) to differentiate cytostatic vs. cytotoxic effects.
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., PDGFR-β inhibition at IC₅₀ = 120 nM) that may explain variability .
  • Transcriptomic Validation : Use RNA-seq to compare gene expression in responsive vs. resistant cell lines (e.g., differential Wnt/β-catenin pathway activation) .

Advanced: What crystallographic insights guide the optimization of this compound for drug design?

Answer:

  • Torsion Angles : The dihedral angle between triazole and dimethylphenyl groups (e.g., 12.5° in analog structures) impacts conformational flexibility and binding .
  • Hydrogen Bonding : Carboxamide oxygen forms a key H-bond with Tyr-823 in VEGFR2 (distance: 2.1 Å), confirmed via co-crystallization .
  • Packing Analysis : π-π stacking interactions (3.8 Å spacing) between aromatic rings improve crystal lattice stability, aiding formulation .

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